N-Benzyl-4-toluidine

Overview

Description

N-Benzyl-4-toluidine (systematic name: N-benzyl-p-toluidine) is a secondary amine derivative of p-toluidine (4-methylaniline), where a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom. This compound is structurally characterized by an aromatic toluidine backbone modified with a benzyl substituent, which influences its electronic properties, solubility, and reactivity. Below, we compare this compound with three related derivatives: N-Methyl-p-toluidine, N-Benzoyl-p-toluidine, and N-Benzylidene-p-toluidine (a Schiff base derivative).

Biological Activity

N-Benzyl-4-toluidine (CBT), a compound characterized by the chemical formula C₁₄H₁₅N, is a member of the aniline class of compounds. Its biological activities have garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and implications for drug development.

Chemical Structure and Properties

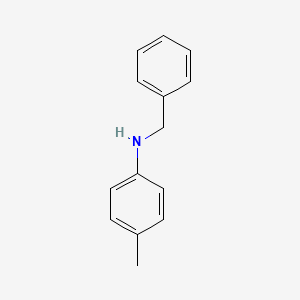

This compound consists of a benzyl group attached to a 4-toluidine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which are discussed in the following sections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

The compound exhibited selective toxicity towards pathogenic microorganisms while maintaining minimal cytotoxicity towards human cell lines, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with essential metabolic processes. Studies suggest that its lipophilicity allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

Toxicological Profile

Despite its promising antimicrobial properties, the safety profile of this compound is crucial for its potential therapeutic application. Toxicological assessments indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe within therapeutic ranges.

Table 2: Toxicity Profile of this compound

The Ames test results suggest that this compound does not induce mutations in bacterial DNA, further supporting its safety for potential use in pharmaceuticals.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated a series of compounds related to this compound for their ability to inhibit Mycobacterium tuberculosis. Although CBT itself was not the primary focus, related compounds demonstrated significant antimycobacterial activity, suggesting a potential avenue for further exploration of CBT's derivatives in tuberculosis treatment .

- Antioxidant Activity : In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity using various assays (DPPH, ABTS). Results indicated moderate antioxidant effects, which could contribute to its overall therapeutic profile .

- Cytotoxicity in Cancer Models : Research involving genetically modified mice has shown that compounds similar to this compound may have implications in cancer risk assessment due to their interactions with cellular pathways involved in tumorigenesis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N-benzyl-4-toluidine and its derivatives exhibit significant antimicrobial properties. A study evaluating a series of compounds related to this compound found that certain derivatives displayed potent activity against various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Aldose Reductase Inhibition

this compound has been investigated for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Compounds derived from this compound demonstrated promising IC50 values, indicating their potential utility in managing diabetes-related conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound derivatives. These compounds were tested for their ability to inhibit monoamine oxidase, an enzyme associated with neurodegenerative diseases. The results showed that specific derivatives could effectively reduce the activity of this enzyme, positioning them as candidates for further development in treating neurodegenerative disorders .

Materials Science

Polymer Chemistry

this compound has been utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Catalysis

Catalytic Applications

The compound has been employed as a catalyst in various organic reactions, particularly in the N-alkylation of amines. Studies have demonstrated that this compound can facilitate the reaction between amines and alcohols under mild conditions, yielding high conversion rates and selectivity for desired products .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against a panel of pathogens. The findings highlighted that certain modifications to the benzyl group significantly enhanced antibacterial activity, making these derivatives suitable candidates for further pharmacological development.

Case Study 2: Neuroprotective Screening

In a screening program aimed at identifying neuroprotective agents, several this compound derivatives were tested for their ability to inhibit monoamine oxidase B. The most promising candidates exhibited potent inhibition, leading to reduced oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for N-Benzyl-4-toluidine in laboratory settings?

this compound requires strict safety measures due to its acute toxicity and skin sensitization potential. Key protocols include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry place away from oxidizers to prevent decomposition or hazardous reactions.

- Dispose of waste via certified hazardous waste handlers compliant with local regulations (e.g., 40 CFR 720.36 in the U.S.) .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of NMR (¹H/¹³C), mass spectrometry (EI-MS), and IR spectroscopy is critical:

- NMR : Confirm aromatic proton environments and substitution patterns (e.g., distinguishing benzyl vs. toluidine protons).

- EI-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities.

- IR : Identify functional groups (e.g., C-N stretches at ~1350 cm⁻¹). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via nucleophilic substitution or reductive amination:

- Reductive Amination : React 4-toluidine with benzaldehyde under hydrogen gas (H₂) using a palladium catalyst.

- N-Alkylation : Treat 4-toluidine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF. Key parameters: Reaction temperature (60–80°C), solvent polarity, and catalyst choice significantly affect yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from impurities, tautomerism, or stereochemical effects. Mitigation strategies include:

- Purity Assessment : Use HPLC or GC-MS to confirm sample homogeneity.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Isotopic Labeling : Trace unexpected fragments in MS via ¹³C/²H labeling .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD : Simulate solvation effects and transition states in catalytic reactions (e.g., Suzuki coupling).

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with reaction outcomes .

Q. How can structural modifications of this compound enhance its utility as a biochemical probe?

Targeted derivatization strategies include:

- Functional Group Addition : Introduce sulfonyl or trifluoromethyl groups to improve binding affinity in enzyme inhibition assays.

- Isosteric Replacement : Replace the benzyl group with pyrimidine or piperidine moieties to modulate lipophilicity.

- Fluorescent Tagging : Attach dansyl or BODIPY groups for tracking cellular uptake via confocal microscopy .

Q. Data Contradiction & Experimental Design

Q. What methodologies address discrepancies in toxicity profiles of this compound across studies?

Discrepancies may stem from varying assay conditions (e.g., cell lines, exposure times). Standardized protocols include:

- Dose-Response Curves : Use IC₅₀/EC₅₀ values from at least three independent assays.

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false-positive toxicity.

- Cross-Validation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) data .

Q. How should researchers design experiments to optimize this compound’s catalytic performance?

Utilize Design of Experiments (DoE) principles:

- Factor Screening : Test variables (temperature, solvent, catalyst loading) via Plackett-Burman designs.

- Response Surface Methodology (RSM) : Model interactions between critical factors (e.g., pH and catalyst type).

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of N-Benzyl-4-toluidine and its analogs based on the provided evidence:

Detailed Comparative Analysis

Structural and Electronic Properties

- The electron-donating methyl group on the aromatic ring enhances resonance stabilization.

- N-Methyl-p-toluidine : The smaller methyl group results in higher solubility in polar solvents compared to benzyl analogs. Its basicity is likely higher due to reduced steric hindrance .

- N-Benzoyl-p-toluidine : The benzoyl group (-COC₆H₅) introduces strong electron-withdrawing effects, reducing basicity and enabling hydrogen-bonding interactions. This amide derivative is less reactive toward alkylation .

- N-Benzylidene-p-toluidine : The Schiff base (imine) structure (C=N) allows for coordination with metal ions, making it valuable in catalysis and materials science .

Physicochemical Data

- Molecular Weight : this compound (197.28 g/mol) is heavier than N-Methyl-p-toluidine (121.18 g/mol) due to the benzyl substituent.

- Solubility: N-Methyl-p-toluidine likely exhibits higher polarity and solubility in alcohols, while N-Benzyl derivatives may prefer nonpolar solvents.

Preparation Methods

Reductive Alkylation of 4-Nitrotoluene

The reductive alkylation of nitroarenes represents a one-pot methodology for synthesizing N-benzyl-4-toluidine. In this approach, 4-nitrotoluene undergoes sequential reduction and alkylation using benzyl alcohol as the benzylating agent. A ruthenium catalyst, such as [{Ru(p-cymene)Cl₂}₂], facilitates the reduction of the nitro group to an amine intermediate, which subsequently reacts with in situ-generated benzaldehyde (via oxidation of benzyl alcohol) to form the imine intermediate N-benzylidene-4-methylaniline . Final hydrogenation of the imine yields this compound with isolated yields exceeding 90% under optimized conditions .

Key advantages include:

-

Mild reaction conditions (80–100°C, atmospheric pressure).

-

Avoidance of hazardous reagents (e.g., gaseous H₂).

-

High atom economy due to the use of benzyl alcohol instead of halides .

A representative procedure involves heating 4-nitrotoluene (1.0 equiv), benzyl alcohol (1.5 equiv), and the ruthenium catalyst (1 mol%) in methanol with K₂CO₃ as a base. The reaction progress is monitored via GC-MS, confirming the absence of toxic intermediates .

Reductive Amination of 4-Methylaniline

Reductive amination between 4-methylaniline and benzaldehyde offers a direct route to this compound. This method employs transfer hydrogenation agents, such as phenylsilane (PhSiH₃), in the presence of a heterogeneous catalyst (e.g., Ru-OMC) . The imine intermediate is formed via condensation of 4-methylaniline and benzaldehyde, followed by reduction to the secondary amine.

Optimized conditions include:

This method achieves yields of 82–95% with minimal byproducts, as validated by ¹H NMR and GC-MS . The use of phenylsilane avoids the need for high-pressure hydrogenation equipment, enhancing operational safety.

Nucleophilic Substitution with Benzyl Halides

Classical alkylation of 4-methylaniline using benzyl halides (e.g., benzyl bromide or chloride) remains a viable method. The reaction proceeds via an SN2 mechanism in the presence of a base (e.g., NaOH or K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack on the benzyl halide .

Typical protocol :

-

Dissolve 4-methylaniline (1.0 equiv) and benzyl bromide (1.1 equiv) in anhydrous THF.

-

Add K₂CO₃ (2.0 equiv) and reflux at 70°C for 12–24 hours.

-

Isolate the product via extraction and column chromatography .

While this method is straightforward, drawbacks include:

-

Competitive over-alkylation requiring careful stoichiometric control.

-

Generation of stoichiometric halide waste .

Yields typically range from 70–85%, depending on the solvent and base .

Coupling of Benzonitriles with Benzylic Alcohols

Emerging methodologies leverage the coupling of 4-methylbenzonitrile with benzyl alcohol using transition-metal catalysts. For example, nickel-based systems enable the direct synthesis of this compound via C–N bond formation . The reaction mechanism involves:

-

Activation of the nitrile to form a metal-nitrene intermediate.

-

Nucleophilic attack by benzyl alcohol-derived species.

This approach avoids pre-functionalized starting materials and achieves yields of 83–95% under mild conditions (25–50°C) .

Comparative Analysis of Preparation Methods

The table below summarizes the four primary methods, highlighting critical parameters:

Characterization and Analytical Validation

Structural confirmation of this compound relies on spectroscopic techniques:

Industrial-scale synthesis prioritizes methods with minimal column chromatography, as demonstrated in patent CN111484444A, which reports a 98.2% yield for a related N-benzylpiperidine derivative .

Industrial Applications and Scalability

This compound serves as a precursor to acetylcholinesterase inhibitors (e.g., donepezil hydrochloride), necessitating kilogram-scale production . The reductive alkylation and nitrile-alcohol coupling methods are most suited for industrial use due to:

Properties

IUPAC Name |

N-benzyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVOWRWHMCBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202376 | |

| Record name | N-Benzyl-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-15-2 | |

| Record name | N-Benzyl-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5405-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-4-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.